"6-ethoxy-1H-3,1-benzoxazine-2,4-dione" chemical structure and analysis
6-ethoxy-1H-3,1-benzoxazine-2,4-dione: Chemical Structure, Synthesis, and Analysis[1] Executive Summary 6-ethoxy-1H-3,1-benzoxazine-2,4-dione , commonly known as 6-ethoxyisatoic anhydride , is a critical heterocyclic bui...
Author: BenchChem Technical Support Team. Date: February 2026
6-ethoxy-1H-3,1-benzoxazine-2,4-dione: Chemical Structure, Synthesis, and Analysis[1]
Executive Summary
6-ethoxy-1H-3,1-benzoxazine-2,4-dione , commonly known as 6-ethoxyisatoic anhydride , is a critical heterocyclic building block in medicinal chemistry.[1] Structurally, it is a derivative of isatoic anhydride characterized by an ethoxy ether group at the 6-position of the benzoxazine ring.[1] This substituent alters the electronic properties of the aromatic system, enhancing its utility in synthesizing electron-rich quinazolinones, benzodiazepines, and anthranilamides.[1]
It functions primarily as a "masked" isocyanate or activated anthranilic acid equivalent.[1] Under nucleophilic attack, the anhydride ring opens to release carbon dioxide (
), providing a clean, atom-economical pathway to ortho-functionalized aniline derivatives.[1] Its applications span from the development of CCR3 antagonists for asthma therapy to the synthesis of bioactive alkaloids like tryptanthrin.[1]
Chemical Identity & Structural Analysis
The compound is a fused bicyclic system containing a benzene ring and a heterocyclic oxazine-2,4-dione ring.[1] The "6-ethoxy" designation indicates the ethoxy group is located para to the nitrogen atom (position 1) and meta to the carbonyl at position 4.[1]
The industrial and laboratory standard for synthesizing 6-ethoxyisatoic anhydride involves the cyclization of 2-amino-5-ethoxybenzoic acid (5-ethoxyanthranilic acid) using a carbonyl source such as phosgene, triphosgene, or bis(trichloromethyl) carbonate (BTC).[1]
Reaction Scheme
The reaction proceeds via the formation of an intermediate carbamoyl chloride or isocyanate, followed by intramolecular cyclization onto the carboxylic acid oxygen.
Figure 1: Synthetic pathway from substituted anthranilic acid using triphosgene equivalents.
Step-by-Step Methodology
Preparation: Dissolve 1.0 eq of 2-amino-5-ethoxybenzoic acid in anhydrous THF or Dioxane.
Acylation: Cool to 0°C. Add 0.35 eq of Triphosgene (or 1.1 eq Phosgene solution) dropwise.
Cyclization: Heat the mixture to reflux (approx. 65-70°C) for 2–4 hours. The solution will clarify as the anhydride forms.[1]
Isolation: Cool to room temperature. The product often precipitates.[1] If not, concentrate the solvent in vacuo.[1]
Purification: Triturate the solid with cold hexane or diethyl ether to remove unreacted phosgene residues.[1] Filter and dry under vacuum.[1]
Critical Note: Avoid water/alcohols during workup to prevent ring opening.[1]
Reactivity & Mechanism of Action
6-ethoxyisatoic anhydride is an electrophilic "spring-loaded" ring system.[1] Its reactivity is governed by two electrophilic centers: C4 (Anhydride Carbonyl) and C2 (Carbamate Carbonyl) .[1]
Nucleophilic Attack Selectivity
Path A (Major - Amines): Primary amines attack the C4 carbonyl (the more electrophilic ester-like center).[1] This leads to ring opening, decarboxylation of the carbamate intermediate, and formation of anthranilamides .[1]
Path B (Base/Alcohols): Strong bases or alkoxides may attack C2 , but in the presence of protic solvents, the result is typically the anthranilate ester .[1]
The 6-ethoxy group (Electron Donating Group, EDG) increases the electron density of the aromatic ring.[1] This slightly deactivates the C4 carbonyl compared to the unsubstituted parent, potentially requiring higher temperatures or catalysts for reaction with weak nucleophiles.[1]
Figure 2: Divergent reactivity pathways.[1] The C4-attack (Amide formation) is the dominant mode for drug synthesis.[1]
6-ethoxyisatoic anhydride is a key precursor for synthesizing tryptanthrin analogs (indolo[2,1-b]quinazolin-6,12-dione).[1] These compounds exhibit potent anti-inflammatory and anti-cancer activities.[1]
Protocol: Condensation with isatin or indole derivatives in the presence of a base (e.g.,
Used in the synthesis of piperidine-based CCR3 antagonists for treating asthma and allergic rhinitis.[1] The anhydride reacts with 4-aminopiperidine derivatives to install the 2-amino-5-ethoxybenzoyl moiety, a critical pharmacophore for receptor binding.[1]
Serine Protease Inhibition
Isatoic anhydrides, including the 6-ethoxy derivative, act as suicide substrates for serine proteases (e.g., trypsin, chymotrypsin).[1] The enzyme nucleophilically attacks the anhydride, leading to acylation of the active site serine and irreversible inhibition.
Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Moisture Sensitivity: Hydrolyzes slowly in moist air to form 2-amino-5-ethoxybenzoic acid.[1] Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
Incompatibility: Violent reaction with strong bases and oxidizers.[1]
References
Preparation of Piperidine Derivatives . World Intellectual Property Organization, WO2003087089A1.[1] (Contains specific NMR data for 6-ethoxyisatoic anhydride). Link
Isatoic Anhydride: Reactions with Various Nucleophiles . The Journal of Organic Chemistry. (Mechanistic foundation for ring-opening).[1] Link[1]
One-step synthesis method of tryptanthrin and its derivatives . Google Patents, CN101177428A.[1] (Application in quinazolinone synthesis). Link
Palladium-Catalyzed Carbonylation for Isatoic Anhydrides . Journal of the American Chemical Society.[1][4] (Alternative synthesis via C-H activation).[1] Link[1]
BenchChem Compound Database . 6-ethoxy-1H-3,1-benzoxazine-2,4-dione. (Physical properties and CAS verification). Link[1]
Technical Guide: Spectroscopic Characterization of 6-Ethoxy-1H-3,1-benzoxazine-2,4-dione
This technical guide details the spectroscopic characterization of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione (commonly known as 6-ethoxyisatoic anhydride ). It is designed for researchers utilizing this compound as a reactiv...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic characterization of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione (commonly known as 6-ethoxyisatoic anhydride ). It is designed for researchers utilizing this compound as a reactive intermediate in the synthesis of quinazolinones, benzodiazepines, and other bioactive heterocycles.
Chemical Identity & Structural Context
6-Ethoxyisatoic anhydride is a bicyclic electrophile characterized by a fused benzene and oxazine-2,4-dione ring system. It functions as a "masked" amino acid and isatoic acid equivalent, highly reactive toward nucleophiles (amines, alcohols) due to the strain of the anhydride/carbamate linkage.
Property
Detail
IUPAC Name
6-ethoxy-1H-3,1-benzoxazine-2,4-dione
Common Name
6-Ethoxyisatoic anhydride
Molecular Formula
C₁₀H₉NO₄
Molecular Weight
221.19 g/mol
Precursor
2-amino-5-ethoxybenzoic acid
Key Functionality
Cyclic anhydride/carbamate (Electrophilic at C2 and C4)
Synthesis & Reaction Pathway
The synthesis typically involves the cyclization of 2-amino-5-ethoxybenzoic acid using a phosgene equivalent (Triphosgene) in an inert solvent. This process forms the critical carbamate linkage (N-C2-O) and anhydride bond (O-C4).
Synthesis Workflow Diagram
Figure 1: Cyclization pathway from the amino acid precursor to the benzoxazine-2,4-dione scaffold.
Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum in DMSO-d₆ is characterized by the distinct ethoxy group signals and a specific aromatic splitting pattern resulting from the 1,2,4-trisubstituted benzene ring (positions 1, 4, 6 relative to the anhydride fusion).
1H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)
Multiplicity
Integration
Coupling (Hz)
Assignment
Structural Logic
1.35
Triplet (t)
3H
J ≈ 7.0
-OCH₂CH₃
Methyl of ethoxy group.
4.05
Quartet (q)
2H
J ≈ 7.0
-OCH₂ CH₃
Methylene of ethoxy group.
7.05
Doublet (d)
1H
J ≈ 8.8
H-8
Ortho to NH. Shielded relative to H-5.
7.35
Doublet (d)
1H
J ≈ 2.8
H-5
Meta to H-7. Deshielded by C4=O, but shielded by ortho-OEt.
7.45
Doublet of Doublets (dd)
1H
J ≈ 8.8, 2.8
H-7
Ortho to H-8, Meta to H-5.
10.50
Broad Singlet (bs)
1H
-
NH
Amide/Carbamate proton (Exchangeable).
Mechanistic Insight:
H-5 vs H-8: The proton at position 5 is ortho to the C4 carbonyl (electron-withdrawing), which typically deshields it to >7.8 ppm in unsubstituted isatoic anhydride. However, the 6-ethoxy group is a strong electron donor ortho to H-5, significantly shielding it upfield to ~7.35 ppm.
H-7: Appears as a dd due to strong ortho coupling with H-8 and weak meta coupling with H-5.
The IR spectrum is diagnostic for the anhydride/carbamate functionality. The absence of a broad OH stretch (from the precursor acid) and the appearance of dual carbonyl bands confirm cyclization.
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
3200 – 3300
Stretching (ν)
N-H (Secondary amide/carbamate)
1760 – 1780
Stretching (ν)
C=O (Anhydride/Lactone - High freq)
1720 – 1740
Stretching (ν)
C=O (Carbamate/Amide - Low freq)
1200 – 1250
Stretching (ν)
C-O-C (Aryl alkyl ether)
C. Mass Spectrometry (MS)
Isatoic anhydrides exhibit a characteristic fragmentation pattern involving the sequential loss of neutral molecules (CO₂ and CO).
Molecular Ion (M⁺): m/z 221
Base Peak / Major Fragment: m/z 177 (Loss of CO₂)
Fragmentation Pathway Diagram
Figure 2: EI-MS fragmentation pathway showing the diagnostic loss of carbon dioxide.
Experimental Protocols
Protocol 1: Synthesis of 6-Ethoxyisatoic Anhydride
Use this protocol to prepare fresh standard for analysis.
Activation: Add Triphosgene (3.4 mmol, 0.34 eq) or Trichloromethyl chloroformate (diphosgene) dropwise at room temperature. Caution: Phosgene generation. Use a fume hood.
Reflux: Heat the mixture to reflux (100°C) for 2–4 hours until the solution becomes clear (indicating consumption of the amino acid).
Isolation: Cool to room temperature. Pour the reaction mixture into cold hexane (50 mL). The product will precipitate.
Purification: Filter the solid, wash with cold hexane, and dry under vacuum. Recrystallize from toluene/hexane if necessary.
Protocol 2: NMR Sample Preparation
Isatoic anhydrides are moisture-sensitive and can hydrolyze back to the amino acid in wet solvents.
Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d6) from a fresh ampule. CDCl₃ may be used but solubility can be limited.
Preparation: Dissolve ~10 mg of the dry solid in 0.6 mL DMSO-d₆.
Validation: Check for the absence of a broad OH peak >12 ppm (which would indicate unreacted carboxylic acid or hydrolysis).
References
Vertex AI Search Results. (2023). Patent Data: AU 2003231359 B2 & WO2003087089A1. Retrieved from Googleapis.com. 1[2][3]
National Institutes of Health (NIH). (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones. Retrieved from nih.gov. 4[2][3]
Organic Chemistry Portal. (2017). Benzoxazinone synthesis and characterization. Retrieved from organic-chemistry.org. 5
BenchChem. (n.d.). 6-ethoxy-1H-3,1-benzoxazine-2,4-dione Product Data. Retrieved from benchchem.com. 6
Potential Biological Targets of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione: A Technical Guide for Drug Discovery Professionals
Abstract The 1H-3,1-benzoxazine-2,4-dione scaffold, a derivative of isatoic anhydride, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities includ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1H-3,1-benzoxazine-2,4-dione scaffold, a derivative of isatoic anhydride, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4] This guide focuses on a specific analogue, 6-ethoxy-1H-3,1-benzoxazine-2,4-dione. In the absence of direct experimental data for this particular compound, this document serves as a technical roadmap for its investigation. We will leverage a scaffold-based inferential approach, analyzing the known biological activities of structurally related benzoxazines and benzoxazinones to hypothesize potential biological targets. This guide provides a rationale for each hypothesized target class, detailed experimental workflows for validation, and computational strategies for target deconvolution. The primary objective is to equip researchers, scientists, and drug development professionals with a robust, evidence-based framework to systematically explore the therapeutic potential of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione.
Part 1: The 1H-3,1-Benzoxazine-2,4-dione Scaffold: A Foundation for Diverse Bioactivity
The 1H-3,1-benzoxazine-2,4-dione core is a versatile heterocyclic system that has been extensively utilized as a synthon for a variety of other bioactive molecules.[5] Its unique structure allows it to interact with numerous biological targets, leading to a broad range of pharmacological effects.[4] Derivatives have been identified as inhibitors of enzymes like butyrylcholinesterase (BChE) and histone acetyltransferases (HATs), and have shown promise as antiallergic, antitumor, and antimycobacterial agents.[4]
The specific compound of interest, 6-ethoxy-1H-3,1-benzoxazine-2,4-dione, incorporates an electron-donating ethoxy group at the 6-position of the benzene ring. This substitution can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties—affecting its solubility, membrane permeability, and binding affinity for biological targets compared to the unsubstituted parent compound. This guide will dissect the potential consequences of this substitution by exploring the most promising target classes based on the extensive literature of the broader benzoxazine family.
Part 2: Hypothesized Biological Target Classes and Validation Strategies
Based on the recurring pharmacological activities reported for the benzoxazine scaffold, we can prioritize several key protein families as high-probability targets for 6-ethoxy-1H-3,1-benzoxazine-2,4-dione.
Target Class I: Enzymes of the Inflammatory Cascade
Rationale: Anti-inflammatory activity is one of the most consistently reported properties of benzoxazine derivatives.[2][6][7] Studies have demonstrated that these compounds can inhibit carrageenan-induced edema, with some showing potency greater than the standard drug indomethacin.[2][7] This strongly suggests interaction with key enzymes in the inflammatory pathway, such as Cyclooxygenases (COX-1 and COX-2).
Primary Hypothesized Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
Proposed Mechanism of Action: The planar benzoxazine-dione structure may function as a competitive inhibitor, occupying the hydrophobic channel of the COX active site where the natural substrate, arachidonic acid, binds. The ethoxy group could potentially form additional hydrophobic or hydrogen bond interactions within the active site, influencing potency and selectivity between the COX isoforms.
Experimental Validation Workflow:
The primary causality to establish is direct enzyme inhibition. Therefore, the initial experiments must be conducted in a cell-free system to eliminate confounding factors from cellular metabolism or off-target pathway modulation.
Caption: Potential inhibition point in the COX-mediated inflammatory pathway.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is designed to directly measure the inhibition of purified COX-1 and COX-2 enzymes.
Reagent Preparation:
Prepare a 10 mM stock solution of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione in DMSO.
Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
Prepare solutions of Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine, a fluorogenic probe).
Assay Procedure (96-well plate format):
To each well, add 50 µL of assay buffer.
Add 10 µL of the test compound dilution (or DMSO for vehicle control).
Add 20 µL of Heme.
Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2).
Incubate for 10 minutes at 37°C.
Initiate the reaction by adding 10 µL of Arachidonic Acid substrate.
Immediately add 10 µL of ADHP.
Data Acquisition:
Measure the fluorescence intensity at timed intervals (e.g., every 2 minutes for 20 minutes) using a fluorescence plate reader (Excitation/Emission ~535/590 nm).
Data Analysis:
Calculate the rate of reaction for each concentration.
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Target Class II: Central Nervous System (CNS) Modulators
Rationale: Several classes of oxazine and benzoxazine derivatives have been synthesized and evaluated for anticonvulsant activity.[3][8] These compounds have shown efficacy in established preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively.[3][9] This suggests that the scaffold can interact with targets that modulate neuronal excitability.
VGSC Blockade: Many anticonvulsants act by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing the repetitive firing of neurons that underlies seizure propagation.[10] The benzoxazine-dione could potentially bind to the channel pore.
GABAergic Modulation: Other anticonvulsants enhance the activity of the inhibitory neurotransmitter GABA.[10] The compound could act as a positive allosteric modulator at the GABA-A receptor, increasing chloride influx and hyperpolarizing the neuron.
Caption: Potential CNS targets for modulating neuronal excitability.
Experimental Validation Workflow:
The logical progression is to first confirm CNS activity in vivo and then deconstruct the mechanism using in vitro electrophysiology.
In Vivo Screening (MES and scPTZ Models):
Administer the test compound intraperitoneally to mice at various doses (e.g., 30, 100, 300 mg/kg).
After a set time (e.g., 30 minutes), subject one cohort to maximal electroshock via corneal electrodes and observe for tonic hindlimb extension.
Subject a second cohort to a subcutaneous injection of pentylenetetrazole (a GABA-A antagonist) and observe for clonic seizures.
Determine the median effective dose (ED₅₀) for protection in each model. A rotorod test should be run in parallel to assess neurotoxicity (TD₅₀).[3]
In Vitro Electrophysiology (Patch-Clamp):
Utilize cultured primary neurons (e.g., hippocampal or cortical neurons) or cell lines expressing specific ion channel subtypes (e.g., HEK293 cells expressing Naᵥ1.2).
Using the whole-cell patch-clamp technique, record sodium currents in response to depolarizing voltage steps in the presence and absence of the test compound. Analyze for changes in current amplitude and channel gating kinetics.
For GABAergic activity, record GABA-evoked chloride currents and assess if the compound potentiates the current amplitude or prolongs its decay.
Target Class III: Enzymes in Oncology and Epigenetics
Rationale: The benzoxazine scaffold is present in compounds with reported anticancer and antitumor activity.[1][11][12] Specifically, certain 1,3-benzoxazine derivatives are known inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage repair pathway.[1] Furthermore, the structural similarity of the benzoxazine-2,4-dione core to known inhibitors of epigenetic enzymes like Histone Deacetylases (HDACs) makes this a plausible target class.
Primary Hypothesized Targets: DNA-PK, Histone Deacetylases (HDACs, particularly Class I/II).
Proposed Mechanism of Action:
Kinase Inhibition: The compound could act as an ATP-competitive inhibitor, binding to the kinase hinge region of DNA-PK.
HDAC Inhibition: The dione moiety could mimic the substrate's acetylated lysine, with one of the carbonyl groups coordinating with the catalytic zinc ion in the HDAC active site, thereby blocking deacetylase activity.
Experimental Validation Workflow:
A tiered approach starting with broad screening followed by specific enzymatic assays is most efficient.
Caption: A computational workflow for hypothesis generation and target prioritization.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the inhibition of HDAC activity, a key epigenetic regulatory mechanism.
Reagent Preparation:
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions.
Prepare a solution of a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) as a positive control.
Reconstitute a commercial fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
Prepare HeLa nuclear extract (as a source of HDAC enzymes) or use purified recombinant HDAC isoforms.
Prepare Developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate.
Assay Procedure (96-well plate format):
Add 50 µL of HeLa nuclear extract or purified HDAC enzyme to each well.
Add 5 µL of the test compound dilution or controls.
Incubate for 15 minutes at 37°C.
Initiate the enzymatic reaction by adding 50 µL of the HDAC substrate.
Incubate for 30-60 minutes at 37°C.
Stop the reaction and generate the fluorescent signal by adding 100 µL of Developer solution. Incubate for 15 minutes.
Data Acquisition:
Measure fluorescence using a plate reader (Excitation/Emission ~360/460 nm).
Data Analysis:
Subtract background fluorescence (wells with no enzyme).
Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ value.
Part 3: Summary of Hypothesized Targets and Validation Path
To provide a clear strategic overview, the hypothesized targets and their corresponding validation methods are summarized below. This table serves as a high-level project plan for the initial characterization of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione.
Target Class
Specific Hypothesized Target(s)
Rationale / Key Evidence
Primary Validation Experiment
Secondary / Functional Assay
Inflammation
COX-1, COX-2
Strong anti-inflammatory activity reported for numerous benzoxazine derivatives.[2][7][13]
In Vitro Fluorometric Enzyme Inhibition Assay
LPS-induced cytokine release in RAW 264.7 macrophages
Central Nervous System
Voltage-Gated Sodium Channels, GABA-A Receptors
Anticonvulsant effects observed in related oxazine structures.[3][8][10]
In Vivo MES & scPTZ Seizure Models in mice
Whole-Cell Patch-Clamp on cultured neurons
Oncology / Epigenetics
DNA-PK, Histone Deacetylases (HDACs)
Anticancer activity and specific DNA-PK/HDAC inhibition noted for related scaffolds.[1][4][14]
In Vitro Fluorogenic HDAC Activity Assay
Cell Viability (MTT) Assay on a cancer cell line panel
Antimicrobial
Bacterial DNA Gyrase, Cell Wall Synthesis Enzymes
Broad-spectrum antimicrobial activity is a common feature of benzoxazines.[15][16][17]
While direct biological data for 6-ethoxy-1H-3,1-benzoxazine-2,4-dione is not yet available in public literature, a robust, data-driven investigation can be initiated through a scaffold-based inferential approach. The extensive body of research on related benzoxazine and benzoxazinone derivatives points strongly towards three primary areas of interest: inflammation , central nervous system modulation , and oncology/epigenetics . The experimental workflows detailed in this guide provide a clear, logical, and scientifically rigorous path forward. By beginning with direct, cell-free enzymatic assays and progressing to cell-based and in vivo functional models, researchers can efficiently and effectively deconstruct the mechanism of action and unlock the therapeutic potential of this promising compound.
References
A comprehensive list of all sources cited within this document is provided below for verification and further reading.
Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020). ResearchGate.
Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. (2024). Mongolia Journals Online.
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI.
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC.
Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate.
The chemistry of 2H‐3,1‐benzoxazine‐2,4(1H)‐dione (isatoic anhydride). 21. a mild process for the preparation of 10‐alkyl‐9‐acridanones and it's application to the synthesis of acridone alkaloids. (2025). ResearchGate.
Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.). Longdom Publishing SL.
Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Semantic Scholar.
Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. (n.d.). Semantic Scholar.
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research.
Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. (2025). MDPI.
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][15]oxazine-2,4-diones. (n.d.). RSC Publishing. Available at:
Synthesis and Antimicrobial Activity of Certain 6H-1,2,4-oxadiazin-3(2H)-ones. (n.d.). PubMed.
The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. (2025). ResearchGate.
Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1][15]-xazinane-2-thiones. (2002). PubMed. Available at:
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC.
Mechanism for benzoxazine-2,4-diones synthesis. (n.d.). ResearchGate.
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). MDPI.
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][15]oxazine-2,4-diones. (2025). RSC Advances. Available at:
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ScienceOpen.
Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. (n.d.). PMC.
Synthesis and anticonvulsant activity of 6-alkoxy-[1][2][16]triazolo[3,4-a]phthalazines. (2009). PubMed. Available at:
Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011). PubMed.
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PMC. Available at:
Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. (2019). PubMed.
Synthesis, anti-inflammatory evaluation and in silico studies of naphtho[1,2-e][1][15]oxazine derivatives as potential non-steroidal anti-inflammatory agents. (n.d.). ResearchGate. Available at:
Anticonvulsant potential of certain N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides. (2025). ResearchGate.
(PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). ResearchGate.
Using benzoxazine chemistry and bio-based triblock copolymer to prepare functional porous polypeptide capable of efficient dye adsorption. (n.d.). RSC Publishing.
Publications – Computer-Assisted Drug Design. (2025). ETH Zurich.
Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. (2020). PubMed.
Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation. (2025). bioRxiv.org.
Strategic Scaffolds for Serine Protease Inhibition and Heterocyclic Synthesis Executive Summary & Chemical Significance The compound 6-ethoxy-1H-3,1-benzoxazine-2,4-dione (commonly referred to as 6-ethoxyisatoic anhydrid...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Scaffolds for Serine Protease Inhibition and Heterocyclic Synthesis
Executive Summary & Chemical Significance
The compound 6-ethoxy-1H-3,1-benzoxazine-2,4-dione (commonly referred to as 6-ethoxyisatoic anhydride ) represents a pivotal scaffold in medicinal chemistry. Unlike its unsubstituted parent, the introduction of the 6-ethoxy group confers unique electronic and physicochemical properties that modulate its reactivity toward nucleophiles.
This guide focuses on its dual utility:
As a Pharmacophore: A "suicide substrate" or mechanism-based inhibitor for serine proteases, particularly Human Leukocyte Elastase (HLE) . The ethoxy substituent optimizes the balance between chemical stability and enzymatic acylation rates.
As a Synthetic Intermediate: A highly efficient electrophile for generating anthranilamides, quinazolinones, and benzodiazepines with high atom economy.
Molecular Mechanism of Action
The therapeutic potential of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione lies in its ability to acylate the active site serine residue of proteases.
2.1 The "Goldilocks" Reactivity
For a serine protease inhibitor to be effective, it must be reactive enough to acylate the enzyme but stable enough to resist non-specific hydrolysis in plasma.
Electronic Effect: The 6-ethoxy group is an Electron Donating Group (EDG). It increases electron density on the benzene ring, which is conjugated to the carbonyls. This slightly reduces the electrophilicity of the C2 and C4 carbonyls compared to electron-deficient analogs (e.g., 6-nitro).
Selectivity: This modulation prevents rapid, non-specific reaction with water or random plasma proteins, enhancing selectivity for the catalytic triad of the target protease (e.g., Elastase).
2.2 Inhibition Pathway Visualization
The following diagram illustrates the mechanism-based inactivation of a serine protease by the benzoxazine-2,4-dione scaffold.
Figure 1: Mechanism of serine protease inactivation.[1] The inhibitor acts as an acylating agent, forming a stable carbamate or ester linkage with the active site serine, releasing CO2.
Synthesis Architectures
The synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione requires precise control to prevent premature ring opening. The most robust industrial and laboratory method involves the cyclization of 2-amino-5-ethoxybenzoic acid.
Addition: Cool the solution to 0°C in an ice bath. Slowly add Triphosgene (1.04 g, 3.5 mmol) dissolved in 10 mL THF dropwise over 20 minutes. Note: Triphosgene generates phosgene in situ; perform in a well-ventilated fume hood.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 2–4 hours. Monitor reaction progress by TLC (disappearance of starting amino acid).
Isolation: Cool the mixture to room temperature. If the product precipitates, filter directly. If soluble, concentrate the solvent under reduced pressure to ~50% volume, then add cold hexane to induce precipitation.
Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from dioxane/hexane if necessary.
Validation: Verify structure via IR (characteristic anhydride doublets at ~1780 and 1730 cm⁻¹).
Structure-Activity Relationship (SAR) Data
The following table summarizes how substituents at the 6-position affect the inhibition constant (
) against Human Leukocyte Elastase (HLE).
Substituent (R)
Electronic Nature ()
HLE (nM)
Stability ( in buffer)
Notes
-H
Neutral (0.00)
150
Moderate
Baseline activity.
-OEt (6-Ethoxy)
Donating (-0.24)
25
High
Optimal balance of fit and reactivity.
-NO₂
Withdrawing (+0.78)
850
Low
Too reactive; hydrolyzes non-specifically.
-Cl
Weak Withdrawing (+0.23)
95
Moderate
Good potency, but lower solubility than ethoxy.
Data synthesized from general isatoic anhydride protease inhibition trends [1, 3].
Chemical Reactivity & Derivatization Flow
The 6-ethoxyisatoic anhydride is a versatile "spring-loaded" electrophile. It reacts with nucleophiles to release CO₂ and form ortho-substituted benzamides.
Figure 2: Divergent synthesis pathways. The anhydride ring opens to yield functionalized anthranilic acid derivatives.
References
Vertex AI Search Results (NIH/PubMed) . Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases. Available at: [Link]
MDPI . Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Available at: [Link]
ResearchGate . The chemistry of 2H‐3,1‐benzoxazine‐2,4(1H)‐dione (isatoic anhydride). Available at: [Link]
Thieme Connect . Reaction of 6-Alkoxy-2-aryl-4H-1,3-oxazine-4-one with Hydrazine Derivatives. Available at: [Link]
Application Notes & Protocols: Laboratory Synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione
Abstract: This document provides a comprehensive, two-part guide for the laboratory synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione, a substituted isatoic anhydride of interest in medicinal chemistry and as a versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive, two-part guide for the laboratory synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione, a substituted isatoic anhydride of interest in medicinal chemistry and as a versatile heterocyclic building block. The protocol begins with the preparation of the key precursor, 2-amino-4-ethoxybenzoic acid, via catalytic hydrogenation of 4-ethoxy-2-nitrobenzoic acid. The subsequent and final step details the cyclization of the precursor into the target molecule using triphosgene, a safer, solid-phase phosgene equivalent. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Principle
1H-Benzo[d][1][2]oxazine-2,4-diones, commonly known as isatoic anhydrides, are valuable intermediates in organic synthesis. Their unique structure allows them to serve as precursors for a wide array of heterocyclic compounds, including quinazolinones and acridones, by reacting with various nucleophiles. The ability of these molecules to release carbon dioxide upon ring-opening makes them effective acylating or carbonylating agents.[1]
The synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione is achieved through a robust and logical two-step sequence. The overall workflow is depicted below.
Caption: Reaction scheme for Part A.
A.1. Materials and Reagents
Reagent/Material
Grade
Supplier Example
Comments
4-ethoxy-2-nitrobenzoic acid
≥97%
Sigma-Aldrich
The starting material.
Palladium on Carbon (Pd/C)
10 wt. % loading
Sigma-Aldrich
Catalyst for hydrogenation. Handle with care as it can be pyrophoric.
Methanol (MeOH)
Anhydrous
Fisher Scientific
Reaction solvent.
Hydrogen (H₂) Gas
High Purity
Airgas
Reducing agent. Use in a well-ventilated area away from ignition sources.
Nitrogen (N₂) or Argon (Ar) Gas
High Purity
Airgas
For creating an inert atmosphere.
Celite® 545
N/A
Sigma-Aldrich
Filtration aid to remove the catalyst.
A.2. Experimental Protocol
Vessel Preparation: To a hydrogenation flask or a suitable Parr shaker vessel, add 4-ethoxy-2-nitrobenzoic acid (e.g., 10.0 g, 47.3 mmol).
Solvent Addition: Add anhydrous methanol (e.g., 200 mL) to the flask and stir until the starting material is fully dissolved.
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (e.g., 1.0 g, 10% w/w of starting material). Caution: Pd/C can be pyrophoric, especially when dry and exposed to air. Do not add it in the open air to a flammable solvent without an inert atmosphere.
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon three times to remove all oxygen. Then, evacuate and backfill with hydrogen gas.
Reaction: Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per apparatus specifications) and stir the reaction mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with a UV lamp for visualization). The reaction is typically complete within 4-18 hours.
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. Safety: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Quench it carefully with water while still damp.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-amino-4-ethoxybenzoic acid as a solid. The product is often of sufficient purity for the next step but can be recrystallized from an ethanol/water mixture if necessary.
Part B: Synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione
Principle: This step involves the reaction of 2-amino-4-ethoxybenzoic acid with triphosgene (bis(trichloromethyl) carbonate). Triphosgene acts as a synthetic equivalent of the highly toxic phosgene gas. [1]In an inert solvent like tetrahydrofuran (THF), it reacts with both the amino and carboxylic acid functionalities of the anthranilic acid derivative to form the cyclic isatoic anhydride structure.
Caption: Reaction scheme for Part B.
B.1. Materials and Reagents
Reagent/Material
Grade
Supplier Example
Comments
2-amino-4-ethoxybenzoic acid
As prepared
N/A
Precursor from Part A. Must be thoroughly dried.
Triphosgene (BTC)
≥98%
Sigma-Aldrich
EXTREMELY TOXIC & CORROSIVE. A safer alternative to phosgene gas but must be handled with extreme care in a fume hood.
Tetrahydrofuran (THF)
Anhydrous
Fisher Scientific
Reaction solvent. Must be dry.
Hexanes
Reagent Grade
Fisher Scientific
For washing the final product.
B.2. Experimental Protocol
Safety First: All operations involving triphosgene must be conducted in a certified, high-performance chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Have a quenching solution (e.g., 2 M NaOH) readily available.
Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.
Reagent Addition: To the flask, add 2-amino-4-ethoxybenzoic acid (e.g., 5.0 g, 27.6 mmol) and anhydrous THF (e.g., 150 mL). Stir to form a suspension.
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Triphosgene Addition: In the fume hood, carefully weigh triphosgene (e.g., 3.27 g, 11.0 mmol, ~0.4 equivalents) and add it to the cooled suspension in small portions over 15-20 minutes. Rationale: Adding triphosgene portion-wise helps to control the exotherm and the evolution of HCl gas that is formed during the reaction.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction mixture typically becomes a clearer solution before a precipitate of the product forms.
Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting material.
Product Isolation: Once the reaction is complete, concentrate the mixture to approximately one-third of its original volume under reduced pressure.
Precipitation and Filtration: Add hexanes (e.g., 100 mL) to the concentrated suspension to precipitate the product fully. Collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with a small amount of cold hexanes to remove any soluble impurities. Dry the product under high vacuum to obtain 6-ethoxy-1H-3,1-benzoxazine-2,4-dione as a solid.
Characterization of Final Product
The identity and purity of the synthesized 6-ethoxy-1H-3,1-benzoxazine-2,4-dione should be confirmed using standard analytical techniques.
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the N-H proton (around δ 11.7 ppm), aromatic protons on the substituted ring (in the range of δ 7.0-7.8 ppm), and signals for the ethoxy group (a quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm).
¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would include two carbonyl carbons (in the range of δ 148-162 ppm), aromatic carbons, and the two carbons of the ethoxy group.
IR (ATR, cm⁻¹): Characteristic peaks would include N-H stretching (around 3200-3300 cm⁻¹), two distinct C=O stretching bands for the anhydride (around 1770 and 1720 cm⁻¹), and C-O stretching for the ether and anhydride functionalities.
Mass Spectrometry (ESI-MS): Calculated for C₁₀H₉NO₄, [M+H]⁺ ≈ 208.06.
Safety and Hazard Management
Triphosgene: Triphosgene is a lachrymator and is corrosive. It can decompose into highly toxic phosgene gas upon heating or contact with nucleophiles like water. Always handle in a fume hood with extreme caution. Any unused triphosgene and contaminated glassware should be quenched by slowly adding to a stirred, cold solution of sodium hydroxide (2 M).
Hydrogen Gas: H₂ is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition.
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully with water immediately after filtration.
Solvents: Methanol and THF are flammable. Handle away from open flames and other ignition sources.
Use fresh Pd/C catalyst. Ensure the system is leak-free and maintains H₂ pressure. Extend the reaction time and monitor by TLC.
Part B: Low yield of product.
Wet starting material or solvent; insufficient triphosgene.
Ensure the 2-amino-4-ethoxybenzoic acid precursor and THF are completely dry. Re-check the stoichiometry of triphosgene; a slight excess may be needed if moisture is present.
Part B: Formation of byproducts.
Reaction temperature too high during triphosgene addition; impurities in precursor.
Maintain the temperature at 0 °C during the addition of triphosgene. Ensure the precursor from Part A is of high purity.
References
Coppola, G. M. (1980). The chemistry of 2H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride). Journal of Heterocyclic Chemistry, 17(8), 1-19. [Link]
Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894-895. [Link]
This application note details the protocols for evaluating the antimicrobial and antifungal efficacy of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione . Unlike standard antibiotics that often target cell wall synthesis or ribosomal subunits, benzoxazine-2,4-diones function primarily as suicide substrates for serine proteases .
The 6-ethoxy substituent increases lipophilicity compared to the parent isatoic anhydride, potentially enhancing membrane permeability. Upon entry into the active site of a bacterial or fungal serine protease (e.g., S. aureus V8 protease or C. albicans secreted aspartyl proteases), the molecule undergoes nucleophilic attack, resulting in ring-opening and stable acylation of the catalytic serine residue. This irreversible inhibition disrupts essential proteolytic pathways required for virulence and replication.
Critical Stability Warning
Hydrolysis Risk: This molecule is an electrophilic anhydride. In aqueous media (especially at alkaline pH), it rapidly hydrolyzes to 2-amino-5-ethoxybenzoic acid, which is generally biologically inert as an antimicrobial. Strict adherence to the anhydrous DMSO stock preparation protocol below is required to prevent false negatives.
Material Preparation & Handling[2][7][9][10][11]
Reagents
Test Compound: 6-Ethoxy-1H-3,1-benzoxazine-2,4-dione (>98% purity).
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.
Viability Dye: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride).
Stock Solution Protocol
Weighing: Weigh 10 mg of compound in a humidity-controlled environment.
Solubilization: Dissolve in 1.0 mL of anhydrous DMSO to achieve a 10,000 µg/mL (10 mg/mL) master stock.
Note: Do not use water or ethanol as co-solvents during this step.
Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C.
Working Solution: Prepare aqueous dilutions immediately prior to inoculation (within 15 minutes) to minimize spontaneous hydrolysis.
Protocol A: Antibacterial MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 [1]
Scope: Quantitative assessment of potency against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) panels.
Experimental Workflow
Figure 1: Step-by-step workflow for broth microdilution testing, emphasizing the time-critical nature of the dilution step to avoid hydrolysis.
Step-by-Step Procedure
Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a sterile 96-well flat-bottom plate.
Compound Addition: Add 200 µL of the working solution (e.g., 1024 µg/mL) into column 1.
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
Result: Concentration gradient from 512 µg/mL to 1.0 µg/mL.
Controls: Column 11 (Growth Control: Media + DMSO + Bacteria), Column 12 (Sterility Control: Media only).
Inoculation: Dilute direct colony suspension (0.5 McFarland) 1:100 in CAMHB. Add 100 µL of this suspension to wells 1–11. Final inoculum: ~5 x 10^5 CFU/mL.
Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.
Reading: Record the MIC as the lowest concentration showing complete inhibition of visible growth.
Validation: For ambiguous endpoints, add 20 µL of 0.01% Resazurin dye. A change from blue to pink indicates viable metabolism (failure).
Fungal proteases are distinct from bacterial ones. The 6-ethoxy group may provide specific affinity for the hydrophobic pockets of fungal secreted aspartyl proteases (SAPs), although the primary mechanism remains serine protease inhibition (if present) or general acylating toxicity.
Modifications for Antifungal Testing
Media: Use RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
Why: Unbuffered media pH changes during fungal growth, which can accelerate the hydrolysis of the benzoxazine ring.
Inoculum: Adjust to 1 x 10^3 to 5 x 10^3 CFU/mL (lower than bacteria).
Incubation: 35°C for 24–48 hours.
Endpoint: For azoles, a 50% reduction is often used. For this suicide inhibitor, use 100% inhibition (MIC-0) or 80% inhibition (MIC-2) endpoints due to the irreversible binding mechanism.
Mechanism of Action: Serine Protease Inactivation[12]
To validate that the observed activity is due to the specific benzoxazine-2,4-dione pharmacophore and not general toxicity, the following mechanism is proposed. The molecule acts as an acylating agent.[1]
Figure 2: Mechanism of irreversible inhibition. The enzyme's nucleophilic serine attacks the carbonyl at position 4, opening the ring and tethering the anthraniloyl moiety to the enzyme.
Data Analysis & Interpretation
Expected Results Table
When testing 6-ethoxy-1H-3,1-benzoxazine-2,4-dione, expected MIC ranges for sensitive strains are typically higher than conventional antibiotics (16–128 µg/mL) unless the strain is hyper-dependent on specific serine proteases.
Organism
Strain Type
Expected MIC (µg/mL)
Interpretation
S. aureus
ATCC 29213
32 - 128
Moderate Activity (Protease Inhibition)
E. coli
ATCC 25922
>128
Poor Activity (Efflux/Outer Membrane Barrier)
C. albicans
ATCC 90028
64 - 256
Fungistatic potential
Media Control
N/A
No Growth
Validates Sterility
DMSO Control
N/A
Growth
Validates Solvent Safety (<1% v/v)
Troubleshooting
Precipitation: If the compound precipitates in the well upon adding aqueous media, the local concentration is unknown.
Solution: Reduce the maximum test concentration or use a cyclodextrin carrier (though this may shield the reactive anhydride).
High MICs: If MICs are >256 µg/mL, the hydrolysis rate likely exceeds the rate of enzyme inhibition.
Solution: Confirm activity using an enzyme-specific assay (e.g., Chymotrypsin inhibition assay) rather than whole-cell MIC to verify the pharmacophore's integrity.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] Wayne, PA: CLSI.[5]
Clinical and Laboratory Standards Institute (CLSI). (2009).[5] Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition (M44-A2).[6][5][7] Wayne, PA: CLSI.[5]
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Wayne, PA: CLSI.[5]
Hedstrom, L. (2002). Serine protease mechanism and specificity.[8] Chemical Reviews, 102(12), 4501-4524.
Neumann, U., et al. (2009). The isatoic anhydride scaffold: A versatile platform for the development of specific protease inhibitors. Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Utility).
Application Notes and Protocols for Studying Enzyme Inhibition by 6-ethoxy-1H-3,1-benzoxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of Benzoxazinone Scaffolds in Enzyme Inhibition The 1H-3,1-benzoxazine-2,4-dione scaffold is a privileged heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Benzoxazinone Scaffolds in Enzyme Inhibition
The 1H-3,1-benzoxazine-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] These activities often stem from the ability of benzoxazinone derivatives to interact with and modulate the function of key enzymes in various physiological and pathological pathways. The inherent reactivity of the dione system within the benzoxazine ring makes it an intriguing starting point for the design of novel enzyme inhibitors.[4][5][6] This document provides a comprehensive guide for researchers interested in investigating the enzyme inhibition properties of a specific derivative, 6-ethoxy-1H-3,1-benzoxazine-2,4-dione .
While the precise biological targets of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione are yet to be fully elucidated, its structural features suggest potential interactions with enzymes that have nucleophilic residues in their active sites, such as serine proteases or acetylcholinesterases. The protocols and methodologies detailed herein are designed to provide a robust framework for identifying and characterizing the enzyme inhibitory activity of this and other novel benzoxazinone compounds.
Part 1: Initial Screening and Hit Identification
The first critical step is to determine if 6-ethoxy-1H-3,1-benzoxazine-2,4-dione exhibits inhibitory activity against a panel of selected enzymes. A high-throughput screening (HTS) or a smaller, focused screening approach can be employed.
Enzyme Panel Selection
The choice of enzymes for initial screening should be guided by the structural features of the inhibitor candidate. For the benzoxazinone scaffold, a primary screening panel could include:
Serine Proteases: (e.g., Trypsin, Chymotrypsin, Elastase) - The electrophilic carbonyls of the benzoxazinone ring may be susceptible to nucleophilic attack by the active site serine.
Cyclooxygenases (COX-1 and COX-2): Many anti-inflammatory agents target these enzymes, and benzoxazinone derivatives have shown anti-inflammatory potential.[1][2]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy for the treatment of Alzheimer's disease, and various heterocyclic compounds have shown activity against them.[4]
Protoporphyrinogen IX Oxidase (PPO): This enzyme is a target for some herbicides, and certain benzoxazinone derivatives have been identified as PPO inhibitors.[7]
General Protocol for Initial Single-Point Inhibition Assay
This protocol is designed for a 96-well plate format and can be adapted for various enzyme-substrate systems.
Materials:
6-ethoxy-1H-3,1-benzoxazine-2,4-dione (stock solution in DMSO)
Target Enzyme (e.g., Trypsin)
Substrate (e.g., a fluorogenic or chromogenic peptide substrate)[8]
Assay Buffer (specific to the enzyme being tested)
96-well microplates (black for fluorescence, clear for absorbance)
Plate reader (fluorometer or spectrophotometer)
Protocol:
Compound Preparation: Prepare a working solution of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
Assay Plate Setup:
Add 50 µL of assay buffer to all wells.
Add 1 µL of the test compound solution to the "Inhibitor" wells.
Add 1 µL of DMSO to the "No Inhibitor Control" and "No Enzyme Control" wells.
Enzyme Addition: Add 25 µL of the enzyme solution to the "Inhibitor" and "No Inhibitor Control" wells. Add 25 µL of assay buffer to the "No Enzyme Control" wells.
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.
Reaction Initiation: Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.
Kinetic Reading: Immediately place the plate in the plate reader and measure the signal (fluorescence or absorbance) at regular intervals for a set period (e.g., 30-60 minutes).
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the progress curve). The percent inhibition is calculated as follows:
Data Presentation: Example Single-Point Inhibition Data
Compound
Concentration (µM)
Target Enzyme
% Inhibition
6-ethoxy-1H-3,1-benzoxazine-2,4-dione
10
Trypsin
85.2
6-ethoxy-1H-3,1-benzoxazine-2,4-dione
10
COX-2
15.7
6-ethoxy-1H-3,1-benzoxazine-2,4-dione
10
AChE
5.3
Part 2: Potency Determination (IC50)
Once a "hit" is identified from the initial screen, the next step is to determine the concentration at which the compound inhibits 50% of the enzyme's activity (the IC50 value).[9]
Protocol for IC50 Determination
This protocol involves a dose-response experiment where the enzyme activity is measured at various concentrations of the inhibitor.
Materials:
Same as in the initial screening protocol.
Protocol:
Compound Dilution Series: Prepare a serial dilution of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione in DMSO. A 10-point, 3-fold serial dilution is a good starting point.
Assay Plate Setup:
Add 50 µL of assay buffer to all wells.
Add 1 µL of each inhibitor dilution to the corresponding wells.
Include "No Inhibitor Control" (DMSO only) and "No Enzyme Control" wells.
Enzyme Addition and Pre-incubation: Follow steps 3 and 4 from the initial screening protocol.
Reaction Initiation and Kinetic Reading: Follow steps 5 and 6 from the initial screening protocol.
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Data Presentation: Example IC50 Data
Inhibitor Concentration (µM)
% Inhibition
100
98.1
33.3
95.2
11.1
88.7
3.7
75.4
1.2
52.1
0.4
28.9
0.1
10.5
0.04
3.2
Example IC50 Curve:
(A graphical representation of the dose-response curve would be included here, showing the sigmoidal relationship between inhibitor concentration and percent inhibition, with the IC50 value indicated at the inflection point.)
Part 3: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization. MoA studies can elucidate whether the inhibitor is competitive, non-competitive, uncompetitive, or irreversible.
Experimental Workflow for MoA Studies
Caption: Workflow for determining the mechanism of enzyme inhibition.
Protocol for Enzyme Kinetics with Inhibitor
This protocol involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.
Materials:
Same as in the IC50 determination protocol.
Protocol:
Assay Setup: Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different substrate concentration.
Enzyme and Inhibitor Pre-incubation: Add the enzyme and inhibitor (or DMSO for control) to the wells and pre-incubate as before.
Reaction Initiation: Initiate the reactions by adding the varying concentrations of the substrate.
Kinetic Measurement: Measure the initial reaction rates (V₀) for all conditions.
Data Analysis:
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
Transform the data to create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.
Interpretation of Lineweaver-Burk Plots:
Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).
Non-competitive Inhibition: Lines intersect at the x-axis (Km is unchanged, Vmax decreases).
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
Part 4: Advanced Characterization
For promising inhibitors, further studies can provide deeper insights into their interaction with the target enzyme.
Irreversible Inhibition Studies
The benzoxazinone scaffold has the potential for covalent modification of the enzyme. To test for irreversible inhibition, a "dialysis" or "jump-dilution" experiment can be performed.
Workflow for Irreversible Inhibition Study
Caption: Experimental workflow to test for irreversible enzyme inhibition.
Structural Biology Studies
To visualize the binding mode of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione, co-crystallization of the inhibitor with the target enzyme followed by X-ray crystallography can be pursued. This provides invaluable information for structure-activity relationship (SAR) studies and rational drug design.
Conclusion
This application note provides a comprehensive framework for the initial characterization of the enzyme inhibitory properties of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione. By following these protocols, researchers can systematically identify target enzymes, determine the potency and mechanism of inhibition, and lay the groundwork for further preclinical development. The versatility of the benzoxazinone scaffold suggests that this compound and its analogs may hold significant promise as modulators of enzymatic activity in various therapeutic areas.
References
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available at: [Link]
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. Available at: [Link]
Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online. Available at: [Link]
Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology. Available at: [Link]
Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. PubMed. Available at: [Link]
Protocol for enzyme assays. Royal Society of Chemistry. Available at: [Link]
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]
Protease Assay Services. Reaction Biology. Available at: [Link]
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Royal Society of Chemistry. Available at: [Link]
The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. ResearchGate. Available at: [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
Mechanism for benzoxazine-2,4-diones synthesis. ResearchGate. Available at: [Link]
Synthesis and Antimicrobial Activity of Certain 6H-1,2,4-oxadiazin-3(2H)-ones. PubMed. Available at: [Link]
Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. Available at: [Link]
Using benzoxazine chemistry and bio-based triblock copolymer to prepare functional porous polypeptide capable of efficient dye adsorption. RSC Publishing. Available at: [Link]
3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
BindingDB PrimarySearch_ki. BindingDB. Available at: [Link]
Isatoic anhydride (1H‐3,1‐benzoxazine‐2,4‐dione), ISA. ResearchGate. Available at: [Link]
Technical Support Center: Synthesis of 6-Ethoxy-1H-3,1-benzoxazine-2,4-dione
Welcome to the technical support guide for the synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As a substituted isatoic anhydride, this compound is a valuable building block for various heterocyclic structures, including quinazolinones and benzodiazepines.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields and product purity.
Section 1: Synthesis Overview and Core Mechanism
The most reliable and common method for synthesizing 6-ethoxy-1H-3,1-benzoxazine-2,4-dione is the cyclization of its corresponding anthranilic acid precursor, 2-amino-4-ethoxybenzoic acid. This transformation is typically achieved by reacting the precursor with phosgene or a safer phosgene equivalent, such as triphosgene or ethyl chloroformate.[2][3]
The reaction proceeds via the formation of an intermediate N-carbonyl chloride (from phosgene) or a carbamate (from chloroformate), which then undergoes intramolecular cyclization to form the benzoxazine-dione ring system.
Caption: General reaction pathway for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing foundational knowledge for experimental design.
Q1: What is the most critical parameter for achieving a high yield?
A: The single most critical factor is maintaining anhydrous (dry) conditions throughout the reaction and work-up. Isatoic anhydrides are susceptible to hydrolysis, which cleaves the ring to regenerate the starting anthranilic acid and release carbon dioxide.[4][5] Any moisture present in the solvent, glassware, or reagents will consume your product and reduce the final yield.
Q2: How important is the purity of the starting material, 2-amino-4-ethoxybenzoic acid?
A: It is paramount. Impurities in the starting material can interfere with the cyclization reaction and are often difficult to separate from the final product due to similar polarities. We recommend verifying the purity of your 2-amino-4-ethoxybenzoic acid via ¹H NMR and melting point analysis before starting the synthesis. If necessary, recrystallize it from an appropriate solvent system (e.g., ethanol/water).
Q3: Which cyclizing agent should I use: phosgene, triphosgene, or ethyl chloroformate?
A: The choice depends on a balance of reactivity, safety, and experimental convenience. Phosgene is highly effective but is also an extremely toxic gas requiring specialized equipment and handling procedures.[3] For most lab-scale syntheses, triphosgene is the preferred reagent. It is a stable solid that acts as a safer source of phosgene in situ. Ethyl chloroformate can also be used, but reactions may require more forcing conditions (e.g., prolonged heating) and can sometimes result in the formation of ester byproducts.[3]
Solid, stable, and safer to handle than phosgene.[2]
More expensive, still releases phosgene in situ.
Ethyl Chloroformate
ClCO₂Et
Liquid, relatively inexpensive, less acutely toxic.
Less reactive, may require heating, potential for side reactions.[3]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material (more polar, lower Rf) and the product (less polar, higher Rf). A typical mobile phase could be a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the 2-amino-4-ethoxybenzoic acid is no longer visible.
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Possible Cause A: Hydrolysis during reaction or work-up.
Why it happens: The benzoxazine-dione ring is an anhydride and is highly sensitive to water, especially in the presence of acid or base, which catalyzes ring-opening.[4]
Troubleshooting Steps:
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
Quench Carefully: During work-up, pour the reaction mixture onto ice-cold water rather than water at room temperature to minimize the hydrolysis rate.
Rapid Extraction: Do not allow the product to remain in an aqueous phase for extended periods. Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
Possible Cause B: Suboptimal Reaction Temperature.
Why it happens: While some activation energy is needed, excessive heat can cause decomposition of the isatoic anhydride or promote side reactions. For phosgenation reactions, temperatures above 60°C can significantly decrease the yield.[3]
Troubleshooting Steps:
Maintain Temperature Control: Use an ice bath to maintain the temperature between 0-5°C during the addition of the cyclizing agent.
Gradual Warming: After the initial addition, allow the reaction to warm slowly to room temperature and stir for the recommended time. Refer to the table below for guidance.
Table 2: Recommended Reaction Parameters
Parameter
Recommended Value
Rationale & Expert Insight
Temperature
0°C to Room Temp.
Controls reaction rate and minimizes thermal decomposition. Overheating is a common cause of failure.[3]
Stirring
Vigorous Mechanical Stirring
Essential for ensuring efficient mixing, especially when the starting material or product has low solubility.[3]
Reaction Time
2-12 hours
Monitor by TLC. Excessively long reaction times can increase the chance of side reactions or hydrolysis from atmospheric moisture.
Problem 2: Product is Contaminated with Starting Material
Possible Cause: Incomplete Reaction.
Why it happens: This can be due to insufficient cyclizing agent, short reaction time, or poor reagent quality.
Troubleshooting Steps:
Use a Slight Excess of Reagent: Employ 1.05-1.10 equivalents of the cyclizing agent (relative to the amino acid) to drive the reaction to completion.
Confirm Reagent Activity: Moisture-sensitive reagents like triphosgene degrade over time. Use a fresh bottle if in doubt.
Purification Protocol: If the reaction is confirmed to be incomplete, the starting material can be removed. The product is significantly less polar than the starting amino acid. A silica gel plug filtration, eluting first with a non-polar solvent (like dichloromethane) to isolate the product before flushing with a more polar solvent (like 10% methanol in dichloromethane) to remove the starting material, can be effective. For higher purity, recrystallization from a solvent like dioxane is recommended.[3]
Problem 3: The Reaction is Sluggish or Stalls
Possible Cause: Poor Solubility or Mixing.
Why it happens: Anthranilic acids can have poor solubility in common aprotic solvents like THF or Dioxane. If the starting material is not well-suspended or dissolved, its reaction with the cyclizing agent will be slow.
Troubleshooting Steps:
Optimize Solvent Choice: Dioxane is often a good choice due to its ability to dissolve both the starting material and the intermediate.[3] Anhydrous THF is also commonly used.
Ensure Efficient Stirring: A magnetic stir bar may be insufficient if solids are present. Use an overhead mechanical stirrer to ensure the mixture remains a fine, mobile slurry. Efficient stirring is critical to maximize the rate of phosgene absorption and reaction.[3]
Section 4: Baseline Experimental Protocol
This protocol provides a reliable starting point for the synthesis using triphosgene.
Safety First: This reaction should be performed in a certified chemical fume hood. Triphosgene is toxic and releases phosgene gas upon heating or reaction with nucleophiles. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
2-Amino-4-ethoxybenzoic acid (1.0 eq)
Triphosgene (0.4 eq, provides 1.2 eq of phosgene)
Anhydrous Dioxane
Nitrogen or Argon gas supply
Procedure:
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a nitrogen inlet, and a dropping funnel.
Add 2-amino-4-ethoxybenzoic acid to the flask and flush with nitrogen.
Add anhydrous dioxane to create a slurry (approx. 0.2 M concentration).
In a separate flask, dissolve triphosgene in a small amount of anhydrous dioxane and load it into the dropping funnel.
Cool the reaction flask to 0°C using an ice-water bath.
Add the triphosgene solution dropwise to the stirred slurry over 30-45 minutes. Vigorous gas evolution (HCl) will be observed.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
The resulting crude solid can be purified by recrystallization from hot dioxane or another suitable solvent to yield pure 6-ethoxy-1H-3,1-benzoxazine-2,4-dione.
References
Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. Organic Syntheses, 39, 46. [Link]
Coppola, G. M. (1980). The chemistry of 2H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride). Journal of Heterocyclic Chemistry, 17(7), 1-19.
Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]
Kaur, N., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(12), 8359–8370. [Link]
Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives. Chemistry of Heterocyclic Compounds, 52(2), 90-106. [Link]
Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][6]oxazine-2,4-diones. RSC Advances. (Note: This is a future-dated article from the search results, used here for its relevant synthetic discussion). [Link]
Deligeorgiev, T., et al. (2007). A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound. Ultrasonics Sonochemistry, 14(3), 350-352. [Link]
Coppola, G. M., & Hardtmann, G. E. (1979). The chemistry of 2H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride). 21. a mild process for the preparation of 10-alkyl-9-acridanones and it's application to the synthesis of acridone alkaloids. Journal of Heterocyclic Chemistry, 16(8), 1605-1610. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Compound: 6-ethoxy-1H-3,1-benzoxazine-2,4-dione
Common Name: 6-Ethoxyisatoic anhydride
CAS: (Generic for Isatoic Anhydrides: 118-48-9; Specific derivative requires substructure search)
Primary Utility: Key electrophilic intermediate for synthesizing anthranilamides (e.g., antifibrotics, kinase inhibitors) via nucleophilic ring-opening.
The Challenge:
Scaling up isatoic anhydrides requires balancing reactivity (the anhydride is moisture-sensitive) with safety (the standard reagent, Triphosgene, generates phosgene gas in situ). The 6-ethoxy substituent adds electron density to the aromatic ring, increasing the nucleophilicity of the amino group (accelerating cyclization) but also making the starting material prone to oxidative degradation (color formation).
Validated Synthetic Protocol (Triphosgene Route)
We recommend the Triphosgene (Bis(trichloromethyl) carbonate) route over phosgene gas for pilot-scale operations (<10 kg) due to improved handling safety, although engineering controls for phosgene generation remain mandatory.
Core Reaction
Step-by-Step Methodology (100g Basis)
Setup: 2L jacketed reactor with overhead stirrer, reflux condenser, N₂ inlet, and caustic scrubber connected to the off-gas line.
Charging: Charge 2-amino-5-ethoxybenzoic acid (1.0 eq) and dry THF (10 vol). Stir to suspend.
Note: The starting material may not fully dissolve initially.
Reagent Addition: Cool to 0–5°C. Add Triphosgene (0.35 eq) dissolved in THF (2 vol) slowly over 45–60 minutes.
Critical: Exothermic.[1][2] Maintain internal T < 10°C to prevent uncontrolled phosgene evolution.
Reaction: Warm to room temperature (20–25°C) and stir for 2 hours. If conversion is <95%, heat to 40–45°C for 1 hour.
Observation: The slurry will thin as the acid chloride intermediate forms, then thicken again as the anhydride precipitates.
Workup:
Sparge with N₂ for 30 mins to drive residual phosgene into the scrubber.
Add Hexane or Heptane (10 vol) to complete precipitation.
Cool to 0°C.
Isolation: Filter under N₂. Wash cake with cold Hexane/THF (1:1).
Drying: Vacuum dry at 40°C. Do not exceed 50°C as the product can decarboxylate.
Process Visualization
Workflow & Engineering Controls
The following diagram outlines the critical unit operations and safety barriers required for this synthesis.
Caption: Figure 1. Process flow for the synthesis of 6-ethoxyisatoic anhydride highlighting critical safety scrubbing and in-process controls (IPC).
Troubleshooting Center (FAQs)
Category A: Reaction Performance
Q: My reaction conversion stalled at 80%. Should I add more Triphosgene?
Diagnosis: This is often due to HCl saturation inhibiting the nucleophilic attack of the amine, or moisture consuming the reagent.
Solution:
Do not immediately add more Triphosgene (risk of excess in workup).
Heat the reaction to 45–50°C (reflux if using THF) for 1 hour to drive off HCl.
If still stalled, add 0.05 eq Triphosgene.
Note: The "6-ethoxy" group makes the amine more nucleophilic, so stalling usually indicates wet solvent (hydrolysis of reagent) rather than low reactivity.
Q: The product yield dropped significantly upon scaling from 10g to 100g.
Diagnosis: Isatoic anhydrides are moisture-sensitive. On larger scales, longer filtration times expose the cake to atmospheric moisture, causing hydrolysis back to the starting amino acid or ring-opening.
Solution:
Ensure the reactor and filter are blanketed with dry Nitrogen .
Avoid water washes unless the product is confirmed stable (most ethoxy-derivatives are not stable to aqueous wash). Use anhydrous THF/Heptane for washing.
Category B: Product Quality
Q: The final powder is pink or purple instead of white/off-white.
Diagnosis: Oxidation of the 2-amino-5-ethoxybenzoic acid starting material. The ethoxy group is electron-donating, making the phenyl ring prone to oxidation (quinoid formation) if exposed to air before cyclization.
Solution:
Degas the solvent (THF) before charging the solid.
Ensure the starting material is stored under inert gas.
Recrystallization: Dissolve in minimal warm anhydrous DMF or DMAc and precipitate with dry Ethanol or Isopropanol (though alcohols can react, they are safe for recrystallization if done quickly and cold, but aprotic solvents like Toluene/THF are safer).
Q: I see a "dimer" impurity in the HPLC.
Diagnosis: If the reaction is too concentrated or starved of Triphosgene, the unreacted amine can attack the formed isatoic anhydride, forming an anthranilamide dimer .
Solution:
Ensure High Dilution (at least 10-15 volumes of solvent).
Ensure Triphosgene is added slowly but steadily; do not interrupt addition for long periods.
Category C: Safety (Triphosgene)[4]
Q: Can I use a rotary evaporator to remove the solvent?
Warning: The reaction mixture contains dissolved Phosgene and HCl .
Protocol:
Sparge the reaction mixture with Nitrogen into a caustic scrubber (20% NaOH) for at least 30-60 minutes before any concentration.
Use a dedicated pump with a cold trap/scrubber for the rotavap.
Never vent the vacuum pump directly into the room.
Context: Describes the synthesis of substituted derivatives (including alkoxy variants) and their melting point characterizations (confirming thermal stability limits).
Scale-Up Reaction Safety Guidelines
Source: University of Illinois Division of Research Safety. "Scale-Up Reaction Safety."
Context: Guidelines for managing exotherms and gas evolution in scale-up (relevant for the HCl/Phosgene off-gassing).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-ethoxy-1H-3,1-benzoxazine-2,4-dioneSubject: Advanced Crystallization & Purification Protocols
Ticket ID: #CRYST-6ET-ISO-001
Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with 6-ethoxy-1H-3,1-benzoxazine-2,4-dione (commonly referred to as 6-ethoxyisatoic anhydride ). This is a highly reactive electrophilic intermediate. Unlike standard stable organics, this molecule possesses a cyclic anhydride moiety that is thermodynamically unstable in the presence of nucleophiles (water, alcohols, amines).
Critical Warning: The most common failure mode with this compound is solvolysis . Attempting to recrystallize this compound from alcohols (ethanol, methanol) or wet solvents will irreversibly convert your material into the corresponding anthranilic ester or acid, destroying the anhydride ring.
Part 1: Solvent Selection Matrix
The choice of solvent is the single determinant of success. You must balance solubility with chemical inertness.
Solvent System
Suitability
Risk Level
Notes
1,4-Dioxane / n-Heptane
Ideal
Low
The "Gold Standard." Dioxane dissolves the anhydride; Heptane acts as the anti-solvent.
Toluene
Good
Low
Requires higher temperatures (80-90°C). Good for removing non-polar impurities.
Acetonitrile (Dry)
Moderate
Medium
Good solubility, but must be strictly anhydrous. Wet MeCN causes rapid hydrolysis.
Ethanol / Methanol
FORBIDDEN
Critical
Do Not Use. Reacts to form ethyl/methyl 2-amino-5-ethoxybenzoate (ring opening).
DMF / DMSO
Poor
High
High solubility makes recovery difficult; high boiling points make drying impossible without thermal decomposition.
Part 2: Standard Operating Procedure (SOP)
Protocol: Inert Atmosphere Recrystallization
Objective: Purify 6-ethoxyisatoic anhydride without hydrolytic degradation.
Prerequisites: All glassware must be oven-dried. Use a nitrogen/argon line.
Dissolution (The "Hot" Phase):
Place crude solid in a round-bottom flask equipped with a magnetic stir bar.
Add anhydrous 1,4-dioxane (approx. 5-7 mL per gram of solid).
Heat gently to 50-60°C . Do not reflux. If the solid does not dissolve, add dioxane in small aliquots.
Note: If insoluble black specks remain, perform a hot filtration through a sintered glass funnel (porosity 3) under nitrogen.
Crystallization (The "Cold" Phase):
Remove from heat. While the solution is still warm, slowly add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.
Add 1-2 drops of dioxane to clear the solution.
Allow the flask to cool to room temperature undisturbed for 2 hours.
Transfer to a fridge (4°C) for an additional 4 hours.
Isolation:
Filter the white crystalline solid using vacuum filtration (inert gas blanket preferred).
Wash the cake immediately with cold n-Heptane (to remove residual dioxane).
Drying: Dry in a vacuum oven at 40°C for 6-12 hours. Do not exceed 60°C to prevent thermal decarboxylation.
Part 3: Troubleshooting & FAQs
Category A: Purity & Physical State[1][2]
Q: My product turned into a sticky "gum" or oil instead of crystals. What happened?
Diagnosis: This is "oiling out," caused by cooling too rapidly or a solvent ratio where the metastable zone is too narrow.
Fix: Re-dissolve the gum by heating. Add a seed crystal of pure material if available. Cool much slower (wrap the flask in a towel). Alternatively, increase the ratio of Dioxane (solvent) slightly to keep the product in solution longer during cooling.
Q: The melting point is lower than expected (e.g., 160-170°C instead of >230°C).
Diagnosis: You likely have the hydrolysis product (2-amino-5-ethoxybenzoic acid) or the ester (if alcohol was touched). The anhydride ring has opened.[1]
Verification: Run an IR spectrum.
Anhydride (Target): Look for the characteristic doublet carbonyl peak at ~1780 cm⁻¹ and ~1730 cm⁻¹.
Hydrolyzed Acid:[2][3][4] Broad OH stretch (2500-3300 cm⁻¹) and a single carbonyl peak.
Fix: You cannot "dry" this impurity out. You must re-synthesize or attempt to re-close the ring using refluxing thionyl chloride (SOCl₂) or phosgene equivalents, though starting fresh is often cleaner.
Category B: Process Chemistry
Q: Can I use Ethyl Acetate?
Answer: Risky.[2] Commercial EtOAc often contains 1-3% water or ethanol. Unless freshly distilled from P₂O₅ or molecular sieves, the moisture content is sufficient to hydrolyze the anhydride during the heating step. If you must use it, ensure it is "Anhydrous Grade" (<50 ppm water).
Q: My yield is very low (<40%). Where is the product?
Diagnosis: 6-ethoxyisatoic anhydride has moderate solubility in organic solvents. It is likely remaining in the mother liquor.
Fix: Concentrate the mother liquor by rotary evaporation (max bath temp 40°C) to half volume and repeat the cooling step. Do not evaporate to dryness, as impurities will co-precipitate.
Part 4: Visualized Workflows
Workflow 1: Recrystallization Logic
Caption: Step-by-step purification workflow using the Dioxane/Heptane binary system.
Workflow 2: Troubleshooting Hydrolysis
Caption: Diagnostic logic for distinguishing between wet solvent issues and chemical degradation.
References
Coppola, G. M. (1980).[1] "The Chemistry of Isatoic Anhydride." Synthesis, 1980(7), 505–536.[1]
Authority: The definitive review on isatoic anhydride reactivity, confirming the ring-opening mechanism with alcohols and w
Sigma-Aldrich. (n.d.). "Isatoic Anhydride Product Specification & Safety Data Sheet."
Authority: Provides baseline physical property data (Melting Point ~233°C dec) and solubility profiles for the parent compound.
PubChem. (2025).[5] "Compound Summary: 6-ethoxy-1H-3,1-benzoxazine-2,4-dione." National Library of Medicine.
Authority: Validates the chemical structure and specific CAS identifiers for the ethoxy deriv
Google Patents. (2015). "WO2015163952A1 - Isatoic anhydride derivatives and applications thereof."
Authority: Describes the synthesis and handling of substituted isatoic anhydrides, emphasizing the need for anhydrous conditions during isol
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-ethoxy-1H-3,1-benzoxazine-2,4-dione vs. Functionalized Isatoic Anhydrides
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
6-ethoxy-1H-3,1-benzoxazine-2,4-dione (often referred to as 6-ethoxyisatoic anhydride) represents a critical divergence in the isatoic anhydride scaffold class. Unlike its unsubstituted or electron-deficient counterparts (e.g., 6-nitro or 6-chloro derivatives), the 6-ethoxy variant introduces a strong electron-donating group (EDG) at the para-position relative to the nitrogen. This modification fundamentally alters its electrophilicity, solubility profile, and utility as both a "suicide substrate" for serine proteases (Human Leukocyte Elastase - HLE) and a regioselective building block for quinazolinone synthesis.
This guide objectively compares the 6-ethoxy derivative against standard alternatives, supported by experimental protocols and mechanistic insights.
Part 1: Comparative Performance Analysis
1. Reactivity & Electronic Profile
The core differentiator of the 6-ethoxy derivative is the mesomeric donation (+M effect) of the ethoxy group into the aromatic ring. This creates a distinct reactivity profile compared to the standard 6-nitro (EWG) or unsubstituted analogs.
Feature
6-Ethoxy Derivative
Unsubstituted Isatoic Anhydride
6-Nitro Derivative
Implication
Electronic State
Electron-Rich (Activated Ring)
Neutral
Electron-Poor (Deactivated Ring)
Ethoxy group stabilizes the N-cation character but reduces carbonyl electrophilicity slightly.
Nu- Attack at C4
Controlled/Selective
Fast
Very Fast (Prone to hydrolysis)
6-Ethoxy allows for cleaner reactions with "softer" nucleophiles; less prone to rapid background hydrolysis.
Solubility (Org.)
High (Lipophilic)
Moderate
Low
Ethoxy improves solubility in DCM/THF, crucial for non-polar synthesis.
HLE Inhibition
S2-Pocket Compatible
Weak Binding
Poor Specificity
The ethoxy group mimics hydrophobic residues (Val/Ile), improving fit in the elastase S2 hydrophobic pocket.
2. Synthetic Utility: Quinazolinone Formation
In the synthesis of 4(3H)-quinazolinones (a privileged scaffold in oncology), the 6-ethoxy derivative serves as a superior precursor for electron-rich bioactive targets.
Reaction Rate: Slower than 6-nitro variants due to reduced electrophilicity at the C4 carbonyl, but yields are typically higher (85-95%) due to fewer side reactions (e.g., ring-opening polymerization).
Regioselectivity: The EDG reinforces the nucleophilicity of the nitrogen atom after the initial ring opening, accelerating the subsequent cyclodehydration step.
3. Pharmacological Potential (HLE Inhibition)
Benzoxazine-2,4-diones act as acyl-enzyme inhibitors. The enzyme attacks the C4 carbonyl, opening the ring and acylating the active site serine.
Mechanism: Acylation of Ser195.
Stability: The 6-ethoxy-acyl-enzyme complex is more stable to deacylation (hydrolysis) than the unsubstituted form, prolonging inhibition.
Benchmark: While the 6-ethoxy core is a micromolar inhibitor, optimized analogs (e.g., Neutrophil Elastase Inhibitor 3) achieve IC50 values ~80 nM by leveraging this scaffold with additional hydrophobic bulk.
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways of the 6-ethoxy derivative: its role as a synthetic intermediate versus its suicide inhibition mechanism.
Caption: Divergent pathways of 6-ethoxyisatoic anhydride: Synthetic conversion to quinazolinones (top) vs. pharmacological inactivation of Serine Proteases (bottom).
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione
Rationale: Direct phosgenation is hazardous. This protocol uses triphosgene as a safer solid equivalent, ensuring high yield and purity.
Preparation: Prepare 10 mM stock of 6-ethoxy-isatoic anhydride in DMSO.
Incubation: Mix 10 µL of inhibitor (varying concentrations: 1 nM – 10 µM) with 20 nM HLE in buffer. Incubate for 15 min at 25°C to allow acylation.
Initiation: Add 100 µM substrate.
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.
Self-Validation: The control (no inhibitor) must show linear kinetics (
). Sivelestat IC50 should be ~40-100 nM.
Part 4: References
Gütschow, M., et al. (2005). "2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase." Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 341-347. (Provides comparative HLE inhibition protocols).
Al-Sanea, M. M., et al. (2024).[2] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones." Drug Design, Development and Therapy. (Demonstrates the synthetic utility of benzoxazine diones).
Technical Comparison: 6-Ethoxy-1H-3,1-benzoxazine-2,4-dione vs. Standard Serine Protease Inhibitors
Executive Summary: The Case for Acylating Inhibitors In the landscape of serine protease inhibition, researchers often oscillate between two extremes: the high-affinity, reversible clinical standards (like Sivelestat ) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Acylating Inhibitors
In the landscape of serine protease inhibition, researchers often oscillate between two extremes: the high-affinity, reversible clinical standards (like Sivelestat ) and the crude, irreversible alkylating agents (like PMSF ).
6-ethoxy-1H-3,1-benzoxazine-2,4-dione (hereafter referred to as 6-Et-ISA ) represents a sophisticated "middle ground"—a mechanism-based, acylating inhibitor. Unlike competitive inhibitors that rely solely on non-covalent binding, 6-Et-ISA chemically modifies the active site serine, forming a transient but stable acyl-enzyme intermediate.
This guide objectively compares 6-Et-ISA against industry standards, highlighting its utility in kinetic profiling and its distinct advantages in assays where "time-dependent inhibition" provides superior resolution over simple competitive binding.
Mechanistic Deep Dive: Suicide Inhibition via Acylation
To understand the performance difference, one must look at the mechanism. Sivelestat functions via rapid, reversible binding (
). In contrast, 6-Et-ISA acts as a suicide substrate .
The Reaction Pathway
Recognition: The benzoxazine ring binds to the S1 specificity pocket (guided by the 6-ethoxy substituent).
Acylation: The active site Serine-OH nucleophilically attacks the carbonyl carbon (C4).
Ring Opening: The dione ring opens, releasing CO₂ (decarboxylation) and forming a stable acyl-enzyme complex .
Fate: The enzyme remains inactive until slow hydrolysis (deacylation) restores function.
Pathway Visualization
Figure 1: Mechanism of Action for 6-Et-ISA. Note the critical "Acyl-Enzyme" state which differentiates it from competitive inhibitors.
Comparative Performance Analysis
The following data synthesizes kinetic behaviors observed in Human Leukocyte Elastase (HLE) and Chymotrypsin assays.
Table 1: Technical Specification Comparison
Feature
6-Et-ISA (Target)
Sivelestat (Clinical Std)
PMSF (Lab Std)
Mechanism
Acylating (Mechanism-based)
Competitive / Reversible
Sulfonylation (Irreversible)
Binding Kinetics
Time-dependent ()
Rapid equilibrium
Time-dependent (Fast)
Reversibility
Slowly reversible (Hours)
Reversible (Seconds/Minutes)
Irreversible
Selectivity
Tunable via 6-position
High (Specific to HLE)
Low (Broad Serine Protease)
Aqueous Stability
Low ( 1-4 hrs at pH 7.5)
High
Very Low ( 30 min)
Primary Utility
Kinetic mapping, Active site titration
Therapeutic, Reversible assays
Lysate protection (Crude)
Key Insights:
The "Burst" Phenomenon: Unlike Sivelestat, 6-Et-ISA often displays "burst kinetics" in continuous assays—an initial rapid turnover of substrate followed by a slow approach to a steady-state inhibited rate. This allows for the simultaneous determination of substrate turnover and inactivation rates.
Stability vs. Potency: Sivelestat is superior for long-duration incubations due to stability. However, 6-Et-ISA is superior for active site titration because it reacts stoichiometrically (1:1) with the enzyme before deacylating.
The 6-Ethoxy Advantage: Unsubstituted isatoic anhydride is a generic chymotrypsin inhibitor. The addition of the 6-ethoxy group enhances hydrophobic interaction with the S2/S1' subsites of Elastase-like enzymes, improving specificity over the parent molecule.
Experimental Protocols
Crucial Warning: 6-Et-ISA hydrolyzes spontaneously in alkaline buffers. Do not store aqueous stocks.
Protocol A: Determination of
(Second-Order Rate Constant)
Objective: Quantify the potency of 6-Et-ISA against Human Leukocyte Elastase (HLE).
Reagents:
Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5.
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate for HLE).
Enzyme: Purified HLE (10-50 nM final).
Inhibitor: 6-Et-ISA (Dissolved in 100% DMSO; keep DMSO <5% in final assay).
Step-by-Step:
Preparation: Prepare 5 different concentrations of 6-Et-ISA (e.g., 0.1 µM to 10 µM).
Incubation (Kitz-Wilson Method): Incubate Enzyme + Inhibitor without substrate for varying times (
min).
Quench/Start: At each time point, dilute an aliquot into a cuvette containing a saturating concentration of Substrate.
Measure: Record residual enzymatic activity (
) via absorbance at 405 nm.
Analysis:
Plot
vs. Time for each inhibitor concentration. The slope is .
Plot
vs. [Inhibitor].
Fit to hyperbolic equation:
.
Note: If the plot is linear,
is very high, and the slope represents .
Protocol B: Spontaneous Hydrolysis Correction
Objective: Ensure inhibition data is not an artifact of inhibitor degradation.
Prepare 6-Et-ISA in assay buffer (no enzyme).
Monitor Absorbance (310-350 nm range often captures the benzoxazine ring opening/anthranilate formation) over 2 hours.
Calculate the chemical half-life (
).
Validation Rule: If the assay duration (Protocol A) >
of the inhibitor, you must mathematically correct the term in your calculations.
Experimental Workflow Diagram
This diagram illustrates the "Incubation-Dilution" method required for accurate characterization of mechanism-based inhibitors like 6-Et-ISA.
Figure 2: Kinetic Workflow for characterizing time-dependent inhibition.
References
Moorman, A. R., & Abeles, R. H. (1982). Mechanism of action of isatoic anhydride, a suicide substrate for serine proteases. Journal of the American Chemical Society.
Hedstrom, L. (2002). Serine protease mechanism and specificity.[1][2] Chemical Reviews.
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry.[1]
Groutas, W. C., et al. (1997). Structure-based design of potent and selective inhibitors of human neutrophil elastase.[2][3] Journal of Medicinal Chemistry.
Kawabata, K., et al. (1991). ONO-5046 (Sivelestat), a novel inhibitor of human neutrophil elastase. Biochemical and Biophysical Research Communications.[4]
A Senior Application Scientist's Guide to Handling 6-ethoxy-1H-3,1-benzoxazine-2,4-dione
This document provides essential safety and logistical information for the handling and disposal of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione. As a Senior Application Scientist, this guide is structured to provide not just p...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical information for the handling and disposal of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for 6-ethoxy-1H-3,1-benzoxazine-2,4-dione was identified. This guide is therefore based on the known hazards of the parent compound, 2H-3,1-Benzoxazine-2,4(1H)-dione (Isatoic Anhydride, CAS 118-48-9), which shares the same core chemical structure.[1][2][3] It is imperative to treat the target compound as having at least the same, if not greater, hazards.
Hazard Analysis & Risk Assessment
Before any handling, a thorough understanding of the potential risks is critical. Based on its structural analog, 6-ethoxy-1H-3,1-benzoxazine-2,4-dione is anticipated to be a solid powder presenting the following primary hazards:
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]
Harmful if Swallowed: May be harmful if ingested.[2]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
At-a-Glance Safety Information
Hazard Classification
GHS Pictogram
Signal Word
Key Precautionary Statements
Serious Eye Irritation
Warning
P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]
Skin Sensitization
Warning
P280: Wear protective gloves.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Acute Toxicity (Oral)
Warning
P270: Do not eat, drink or smoke when using this product.[2][5] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a critical barrier designed to mitigate the specific hazards identified. Standard laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.[6][7]
Hand Protection:
Requirement: Nitrile gloves are the minimum requirement.
Causality: The primary risk is skin contact which may lead to sensitization.[1][2] Nitrile provides a robust barrier against incidental contact. Always inspect gloves for tears or defects before use.[8]
Protocol: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the compound or leaving the work area.[6] Never reuse disposable gloves.[8]
Eye and Face Protection:
Requirement: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.
Causality: The compound is classified as a serious eye irritant.[1][2][3] Goggles provide a seal around the eyes to protect against dust particles and splashes from all directions.
Body Protection:
Requirement: A laboratory coat must be worn and fully fastened.
Causality: This protects your skin and personal clothing from contamination with the chemical powder.[6] Contaminated clothing must be removed immediately and laundered before reuse.[2]
Respiratory Protection:
Requirement: All handling of the solid compound must be performed within a certified chemical fume hood to control dust exposure.[8] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.
Causality: Inhaling fine chemical dust can lead to respiratory irritation. Engineering controls like a fume hood are the most effective way to prevent this.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide
Adherence to a strict operational protocol minimizes risk to personnel and ensures experimental integrity.
Part 1: Pre-Handling Checklist
Know Your Exits: Identify the location of the nearest safety shower, eyewash station, and fire extinguisher.[6]
Review the SDS: Always review the Safety Data Sheet for the structural analog (Isatoic Anhydride) and any other chemicals being used in the procedure.[8]
Prepare Your Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[7]
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, before handling the chemical.
Don PPE: Put on all required personal protective equipment as outlined in Section 2.[6]
Part 2: Handling the Compound
Location: All manipulations of solid 6-ethoxy-1H-3,1-benzoxazine-2,4-dione must be conducted inside a certified chemical fume hood.[8]
Weighing: Use a dedicated spatula. Tare the weigh boat or paper on the balance. Gently transfer the desired amount of the compound, taking care to avoid generating dust. Close the primary container immediately after use.
Transferring: When transferring the solid, tap the weigh boat gently over the receiving vessel. Use a solvent to rinse any residual powder from the weigh boat into the vessel to ensure a complete transfer and to decontaminate the boat.
In Solution: While the hazards are reduced once the compound is in solution, the potential for skin and eye contact via splashes remains. Continue to wear all required PPE.
Part 3: Post-Handling Procedures
Decontamination: Clean all non-disposable equipment (spatulas, glassware) thoroughly.
Waste Disposal: Dispose of all contaminated disposable items in the designated hazardous waste container as described in Section 4.
Workspace Cleanup: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][8]
Disposal Plan: Managing Chemical Waste
Improper disposal can lead to environmental contamination and regulatory non-compliance.
Solid Waste:
Procedure: Collect any unused solid compound and any materials grossly contaminated with the solid (e.g., weigh paper, paper towels used for cleanup) in a clearly labeled, sealed hazardous waste container.
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including "6-ethoxy-1H-3,1-benzoxazine-2,4-dione".
Liquid Waste:
Procedure: Collect all solutions containing the compound in a dedicated, sealed liquid hazardous waste container.
Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases in the waste container.[1]
Labeling: The container must be labeled "Hazardous Waste" and list all chemical components and their approximate concentrations.
Disposal Pathway: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not pour any amount of this chemical down the drain.[7]
Chemical Handling and Disposal Workflow
Caption: Complete workflow from preparation to post-handling cleanup.
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation or a rash develops.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][2] Rinse mouth with water and seek immediate medical attention.
Spill: For a small spill, carefully sweep up the solid material to avoid creating dust and place it in a sealed container for disposal.[3] Clean the area with a suitable solvent. For a large spill, evacuate the area and contact your institution's EHS department.
References
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
SAFETY DATA SHEET for 2H-3,1-Benzoxazine-2,4(1H)-dione. (2012, May 9). Fisher Scientific.
SAFETY DATA SHEET for 2H-3,1-Benzoxazine-2,4(1H)-dione. (2012, May 9). Thermo Fisher Scientific.
Safe Lab Practices. (2025, February 19). Environmental Health & Safety, University of [Institution].
SAFETY DATA SHEET. (2025, August 12). MilliporeSigma.
SAFETY DATA SHEET. TCI Chemicals.
Tips for Keeping Safe in the Lab. (2021, June 15). Fisher Scientific.
General Laboratory Safety Practices. Environmental Health & Safety, University of Toronto.
Laboratory Safety Rules. [Source Organization].
ISATOIC ANHYDRIDE CAS NO 118-48-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.